Welcome to the BenchChem Online Store!
molecular formula C10H13NO2 B8749069 N-[4-(hydroxymethyl)-3-methylphenyl]acetamide CAS No. 117523-91-8

N-[4-(hydroxymethyl)-3-methylphenyl]acetamide

Cat. No. B8749069
M. Wt: 179.22 g/mol
InChI Key: LUGUYMHBKVWFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04831041

Procedure details

Sodium borohydride (0.248 g) was added portionwise to a solution of 4-acetamido-2-methyl benzaldehyde (2.58 g) in methanol (26 ml) with ice-cooling. After being stirred for 3 hours, the mixture was evaporated in vacuo and the residue was washed with water and dried to give 4-acetamido-2-methylbenzyl alcohol (2.22 g).
Quantity
0.248 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([NH:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[C:9]([CH3:15])[CH:8]=1)(=[O:5])[CH3:4]>CO>[C:3]([NH:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[C:9]([CH3:15])[CH:8]=1)(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.248 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.58 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C=O)C=C1)C
Name
Quantity
26 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=C(CO)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.